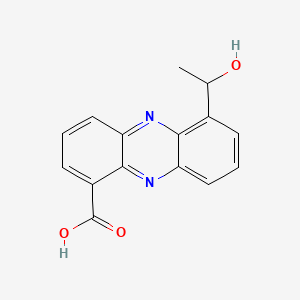

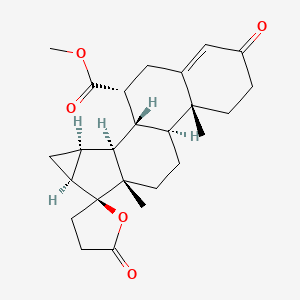

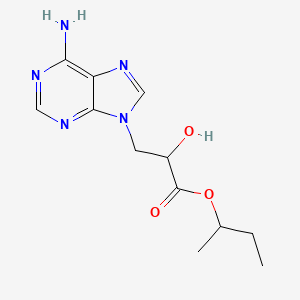

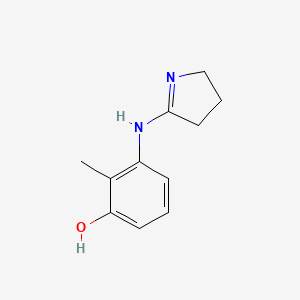

![molecular formula C13H8N2O3 B1201286 11-氧代-11H-吡啶并[2,1-b]喹唑啉-8-羧酸 CAS No. 63094-28-0](/img/structure/B1201286.png)

11-氧代-11H-吡啶并[2,1-b]喹唑啉-8-羧酸

描述

“11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid” is an orally active antiallergy agent . It is part of a new series of 11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acids and related analogues that have been synthesized and evaluated as potential antiallergy agents .

Synthesis Analysis

The compound has been synthesized as part of a new series of 11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acids and related analogues . These have been evaluated as potential antiallergy agents .Molecular Structure Analysis

The molecular formula of “11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid” is CHNO with an average mass of 240.214 Da and a monoisotopic mass of 240.053497 Da .Chemical Reactions Analysis

The compound has been evaluated in the rat PCA test, where it was found to be orally active and more potent than cromolyn sodium or doxantrazole intravenously .Physical And Chemical Properties Analysis

The compound is part of a new series of 11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acids and related analogues . More specific physical and chemical properties are not available in the retrieved papers.科学研究应用

抗过敏剂:该化合物及其类似物已被合成并评估为潜在的抗过敏剂。在对大鼠的测试中,它被发现具有口服活性,并且比其他已知的抗过敏药物更有效 (Schwender, Sunday, & Herzig, 1979).

免疫药理作用:研究了该化合物对人白细胞和肺中组胺释放的影响,表明其对各种试剂诱导的组胺释放具有剂量依赖性抑制作用。这表明其在治疗过敏方面的潜力 (Yanagihara & Shida, 1986).

血浆浓度和检测方法开发:已进行研究以开发用于测定该化合物血浆浓度的特定检测方法,表明其在药代动力学和治疗监测中的重要性 (Dixon et al., 1980).

抗溃疡剂:该化合物的衍生物已被合成并评估其抗溃疡活性,显示出在治疗溃疡中的潜在治疗应用 (Doria et al., 1984).

抗过敏药物相互作用研究:已对该化合物与其他药物(如茶碱)的相互作用进行了研究,以了解其在联合治疗中的作用 (Yasuda, Tsurumi, & Fujimura, 1986).

合成技术:已经开发出该化合物及其衍生物的改进合成方法,展示了化学合成和药物制造的进步 (Palacios & Comdom, 2003).

作用机制

未来方向

属性

IUPAC Name |

11-oxopyrido[2,1-b]quinazoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-12-9-3-1-2-4-10(9)14-11-6-5-8(13(17)18)7-15(11)12/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORCQIVSPYWDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C=C(C=CC3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212419 | |

| Record name | 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid | |

CAS RN |

63094-28-0 | |

| Record name | 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063094280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid as an antiallergy agent?

A1: While the exact mechanism of action is not fully elucidated in the provided research, [, ] studies demonstrate that 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid exhibits potent antiallergy activity. Specifically, it has shown efficacy in the rat passive cutaneous anaphylaxis (PCA) test, a model commonly used to assess the anti-allergic potential of compounds. [, ] Further research is needed to identify the specific molecular targets and downstream effects of this compound.

Q2: How does the structure of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid relate to its antiallergy activity?

A2: Research indicates that structural modifications of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid can significantly impact its antiallergy activity. [, ] For instance, the introduction of a 2-methyl substituent led to enhanced potency compared to the parent compound and even surpassed the activity of established antiallergy drugs like cromolyn sodium and doxantrazole. [] This suggests a structure-activity relationship where specific substitutions on the core structure influence its interaction with biological targets and ultimately modulate its antiallergic effects.

Q3: How can 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid be quantified in biological samples?

A3: Researchers have developed both high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) methods for the accurate quantification of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid in biological fluids. [, ] HPLC provides a sensitive approach for determining the concentration of the compound in various biological samples. [] Additionally, a highly specific RIA method has been developed, enabling direct measurement of the compound in plasma with high sensitivity and reproducibility. [] These analytical techniques facilitate pharmacokinetic studies and provide insights into the absorption, distribution, metabolism, and excretion of this antiallergy agent.

Q4: What is the bioavailability of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid, and how does it compare to other antiallergy agents?

A4: 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid demonstrates oral activity, distinguishing it from some other antiallergy agents. [, ] Following oral administration in humans, the compound was detected in plasma, and its concentration varied with the administered dose. [] While the specific bioavailability data isn't provided in the research excerpts, its oral activity suggests promising potential for clinical use compared to drugs primarily requiring intravenous administration.

Q5: What are the future directions for research on 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid?

A5: Future research on 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid could focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。